Cas no 910911-43-2 (3-Fluoro-2-methylbenzotrifluoride)
3-Fluoro-2-methylbenzotrifluoride Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-fluoro-2-methyl-3-(trifluoromethyl)-
- 1-FLUORO-2-METHYL-3-(TRIFLUOROMETHYL)BENZENE
- 3-Fluoro-2-methylbenzotrifluoride
- 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene (ACI)
- SCHEMBL173020
- 6-Fluoro-2-(trifluoromethyl)toluene
- DTXSID80474669
- PS-8561
- SY065162
- 2-Fluoro-6-(trifluoromethyl)toluene
- DB-000604
- 3-fluoro-2-methyl-1-(trifluoromethyl)benzene
- AKOS005255467
- CS-0194371
- OMRWCKKAHMMQNM-UHFFFAOYSA-N
- 910911-43-2
- MFCD08062608
- YUCGIKTVAIPINQ-UHFFFAOYSA-N
-
- MDL: MFCD08062608
- Inchi: 1S/C8H6F4/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3
- InChI Key: YUCGIKTVAIPINQ-UHFFFAOYSA-N
- SMILES: FC1C(C)=C(C(F)(F)F)C=CC=1
Computed Properties
- Exact Mass: 178.04100
- Monoisotopic Mass: 178.04056284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.15290
3-Fluoro-2-methylbenzotrifluoride Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Fluoro-2-methylbenzotrifluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F598053-10mg |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598053-50mg |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598053-100mg |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032387-25g |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 95% | 25g |
4063CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032387-5g |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 95% | 5g |
893CNY | 2021-05-07 | |
| Apollo Scientific | PC3319-1g |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 98% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC3319-5g |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 98% | 5g |
£20.00 | 2025-02-21 | |
| Apollo Scientific | PC3319-25g |
3-Fluoro-2-methylbenzotrifluoride |
910911-43-2 | 98% | 25g |
£45.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D502911-5g |
3-Fluoro-2-Methylbenzotrifluoride |
910911-43-2 | 97% | 5g |
$335 | 2023-05-14 | |
| eNovation Chemicals LLC | D502911-25g |
3-Fluoro-2-Methylbenzotrifluoride |
910911-43-2 | 97% | 25g |
$1135 | 2023-05-14 |
3-Fluoro-2-methylbenzotrifluoride Suppliers
3-Fluoro-2-methylbenzotrifluoride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-Fluoro-2-methylbenzotrifluoride
Introduction to 3-Fluoro-2-methylbenzotrifluoride (CAS No. 910911-43-2)
3-Fluoro-2-methylbenzotrifluoride, with the chemical formula C₉H₅F₄, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzotrifluoride class, characterized by its trifluoromethyl and fluoro substituents on a benzene ring, which contribute to its unique chemical properties and reactivity. The presence of these fluorine atoms enhances its stability and metabolic resistance, making it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS No. 910911-43-2 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure, featuring a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring, imparts specific electronic and steric effects that are exploited in drug design. The electron-withdrawing nature of the fluorine atoms influences the compound's dipole moment and reactivity, making it a versatile building block for further functionalization.
Recent advancements in medicinal chemistry have highlighted the potential of 3-Fluoro-2-methylbenzotrifluoride as a precursor in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive scaffolds used in contemporary drug discovery programs. For instance, fluorinated aromatic compounds have been extensively studied for their role in enhancing binding affinity and pharmacokinetic profiles of small-molecule drugs. The incorporation of fluorine atoms into drug candidates often leads to improved oral bioavailability and reduced metabolic clearance, attributes that are highly desirable in pharmaceutical design.
In particular, researchers have explored the use of 3-Fluoro-2-methylbenzotrifluoride in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The trifluoromethyl group, a key feature of this compound, is known to increase lipophilicity and binding interactions with target proteins. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzotrifluoride exhibit potent activity against tyrosine kinases, suggesting that 3-Fluoro-2-methylbenzotrifluoride could serve as a lead compound for further optimization.
The agrochemical sector has also recognized the significance of 3-Fluoro-2-methylbenzotrifluoride due to its potential as an intermediate in pesticide formulations. Fluorinated compounds often exhibit enhanced efficacy against resistant pests, making them valuable for crop protection. Current research focuses on developing novel herbicides and fungicides that incorporate fluorinated aromatic structures to improve their environmental stability and biological activity. The compound's ability to undergo selective functionalization allows chemists to tailor its properties for specific applications in agriculture.
From a synthetic chemistry perspective, 3-Fluoro-2-methylbenzotrifluoride offers unique opportunities for exploring new reaction pathways and methodologies. The presence of both fluoro and methyl groups provides multiple sites for functionalization, enabling the construction of complex molecular architectures. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly useful for introducing additional substituents onto the benzene ring. These transformations have been instrumental in generating libraries of fluorinated heterocycles for drug discovery.
The physicochemical properties of 3-Fluoro-2-methylbenzotrifluoride make it an attractive candidate for various applications beyond pharmaceuticals and agrochemicals. Its high melting point and low solubility in water suggest potential uses in material science, where fluorinated compounds are employed to enhance thermal stability and hydrophobicity. Additionally, its electronic characteristics are exploited in organic electronics, where such molecules serve as components in light-emitting diodes (LEDs) and photovoltaic cells.
In conclusion, 3-Fluoro-2-methylbenzotrifluoride (CAS No. 910911-43-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable asset in drug development, agriculture, and materials science. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly significant role in advancing technological and medical innovations.
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